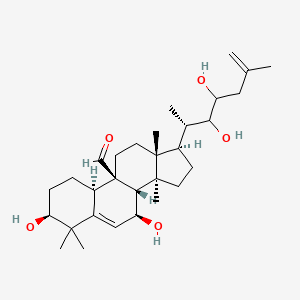
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a complex organic compound belonging to the cucurbitane family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves multiple steps, starting from simpler precursors. The key steps in the synthetic route include:
Formation of the Cucurbitane Skeleton: This is achieved through cyclization reactions involving suitable starting materials.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Conjugated Diene System: This involves dehydrogenation reactions using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification Steps: The crude product is purified using techniques like chromatography and recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The conjugated diene system can be reduced to form saturated compounds using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cucurbitane derivatives.
Substitution: Formation of halogenated cucurbitane derivatives.
Wissenschaftliche Forschungsanwendungen
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated diene system play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cucurbitacin B: Another member of the cucurbitane family with similar structural features.
Cucurbitacin E: Known for its potent biological activities.
Cucurbitacin I: Studied for its anticancer properties.
Uniqueness
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C30H48O5 |
|---|---|
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2S)-3,4-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)14-22(32)25(35)18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19+,20+,22?,23-,24-,25?,26-,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
DPEQOLIYWHNRCA-ZJNVDXJQSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
Kanonische SMILES |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















